

A Comparative Analysis of Sorbitan Laurate and Sorbitan Oleate as Emulsifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sorbitan laurate*

Cat. No.: *B1209128*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and emulsifying performance of **Sorbitan Laurate** and Sorbitan Oleate.

In the realm of emulsion science, the selection of an appropriate emulsifier is paramount to achieving stable and effective formulations. Among the myriad of available options, sorbitan esters, nonionic surfactants derived from the esterification of sorbitol with fatty acids, are widely utilized across the pharmaceutical, cosmetic, and food industries. This guide provides a detailed comparative analysis of two prominent sorbitan esters: **Sorbitan Laurate** (Span® 20) and Sorbitan Oleate (Span® 80). By examining their physicochemical properties and emulsifying performance through experimental data, this document aims to equip researchers and formulation scientists with the knowledge to make informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Fatty Acids

The fundamental differences between **Sorbitan Laurate** and Sorbitan Oleate stem from the nature of their fatty acid chains. **Sorbitan Laurate** is derived from lauric acid, a saturated fatty acid with 12 carbon atoms, while Sorbitan Oleate is derived from oleic acid, a monounsaturated fatty acid with 18 carbon atoms. This structural variance significantly influences their physicochemical properties, as summarized in the table below.

Property	Sorbitan Laurate	Sorbitan Oleate
Synonyms	Span® 20, Sorbitan Monolaurate	Span® 80, Sorbitan Monooleate
Molecular Formula	C18H34O6	C24H44O6
Molecular Weight	346.46 g/mol [1]	428.61 g/mol
Hydrophile-Lipophile Balance (HLB)	8.6 [2]	4.3 [3]
Critical Micelle Concentration (CMC)	~0.72 mM (in water) [4]	Not available in water; 1.9 x 10 ⁻⁵ M (in dodecane)
Appearance	Amber viscous liquid or cream [5]	Amber to brown viscous oily liquid [5]
Solubility	Generally insoluble in water [6]	Insoluble in water [7]

The most striking difference lies in their Hydrophile-Lipophile Balance (HLB) values. **Sorbitan Laurate**, with an HLB of 8.6, is more hydrophilic and is thus generally more suitable for forming oil-in-water (o/w) emulsions, often in combination with a high HLB emulsifier.[\[2\]](#) In contrast, Sorbitan Oleate's low HLB of 4.3 makes it more lipophilic and a primary choice for water-in-oil (w/o) emulsions.[\[3\]](#)

The Critical Micelle Concentration (CMC) is another key parameter, representing the concentration at which surfactant molecules begin to form micelles. While a direct comparison in the same solvent is unavailable, the provided data suggests differences in their aggregation behavior.

Emulsifying Performance: A Direct Comparison

The true measure of an emulsifier lies in its performance. A study comparing the rheological properties of creams formulated with different sorbitan monoesters provides valuable insights into the functional differences between **Sorbitan Laurate** and Sorbitan Oleate.

Rheological Properties of Emulsions

In a comparative study, creams were prepared with sorbitan monoesters, including monolaurate and monooleate. The rheological properties, which are indicative of the emulsion's structure and stability, were evaluated. It was observed that the double-bonded structure in the oleic acid chain of Sorbitan Oleate resulted in a less elastic cream compared to those made with saturated fatty acid esters.^[8] Conversely, increasing the alkyl chain length of the surfactant was found to enhance the elasticity of the cream.^[8]

This suggests that **Sorbitan Laurate**, with its shorter, saturated fatty acid chain, may contribute to more structured and potentially more stable emulsions in certain formulations, particularly in w/o systems as investigated in the cited study.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines typical experimental protocols for preparing and characterizing emulsions stabilized by sorbitan esters.

Preparation of Oil-in-Water (O/W) Emulsion

A standard method for preparing an O/W emulsion involves the following steps:

- Phase Preparation:
 - Oil Phase: The required amount of the oil phase (e.g., mineral oil, vegetable oil) and the lipophilic emulsifier (**Sorbitan Laurate** or Sorbitan Oleate) are weighed and mixed in a beaker.
 - Aqueous Phase: The required amount of purified water and any water-soluble components are weighed in a separate beaker.
- Heating: Both phases are heated separately to a temperature of 70-75°C.
- Emulsification: The oil phase is slowly added to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., at 5000-10000 rpm) for a specified period (e.g., 5-10 minutes) to form a coarse emulsion.
- Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles to reduce the droplet size and improve stability.

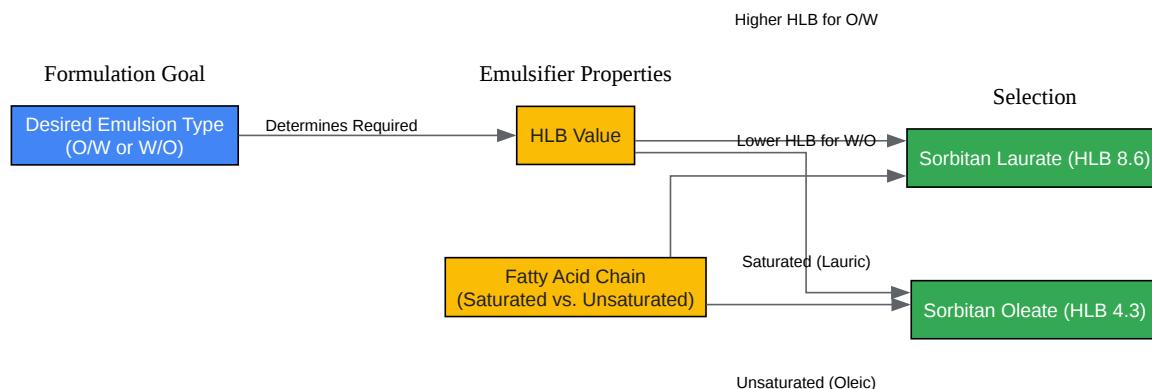
- Cooling: The resulting emulsion is cooled to room temperature with gentle stirring.

Characterization of Emulsion Properties

Emulsion stability can be assessed through various methods:

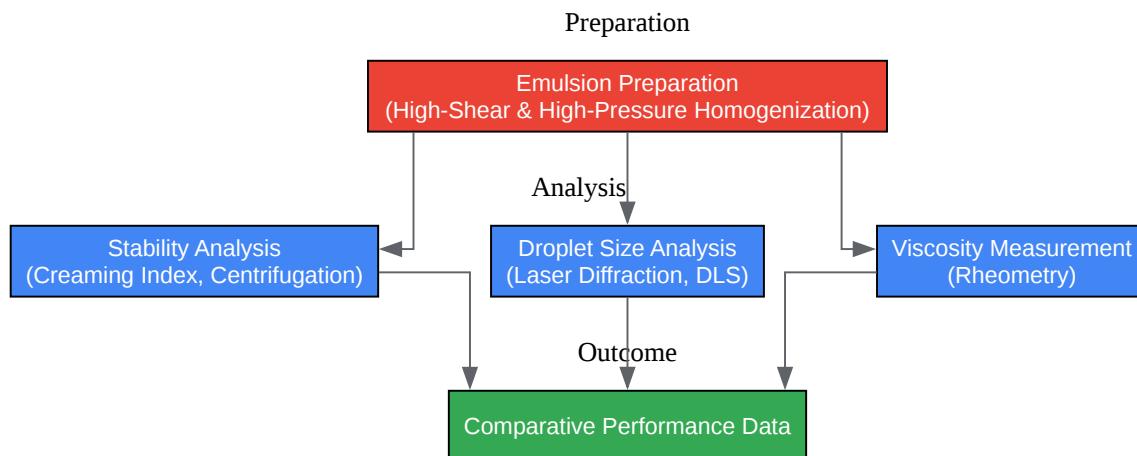
- Creaming Index: The emulsion is stored in a graduated cylinder at a controlled temperature. The height of the cream layer (or serum layer at the bottom) is measured over time. The creaming index is calculated as:
 - Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100
- Centrifugation: Accelerated stability testing can be performed by centrifuging the emulsion at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes). The volume of the separated phase is then measured.
- Light Scattering Techniques: Instruments like those employing static or dynamic light scattering can monitor changes in droplet size distribution over time, providing a quantitative measure of stability.

The droplet size distribution of the emulsion is a critical parameter affecting its stability and appearance. It is typically measured using:


- Laser Diffraction: This technique measures the scattering pattern of a laser beam as it passes through the emulsion. The data is then used to calculate the droplet size distribution.
- Dynamic Light Scattering (DLS): DLS is suitable for measuring sub-micron sized droplets and relies on the analysis of the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

The viscosity of an emulsion influences its physical stability and sensory characteristics. It can be measured using:

- Rotational Viscometers/Rheometers: These instruments measure the torque required to rotate a spindle immersed in the emulsion at a controlled speed. This allows for the determination of the emulsion's flow behavior (e.g., Newtonian, shear-thinning).


Signaling Pathways and Experimental Workflows

To visually represent the logical relationships in emulsifier selection and emulsion characterization, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting between **Sorbitan Laurate** and Sorbitan Oleate based on desired emulsion type and required HLB value.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the preparation and characterization of emulsions to compare emulsifier performance.

Conclusion

The choice between **Sorbitan Laurate** and Sorbitan Oleate as an emulsifier is primarily dictated by the desired emulsion type and the required HLB. **Sorbitan Laurate**, with its higher HLB, is a more suitable candidate for oil-in-water emulsions, while the more lipophilic Sorbitan Oleate excels in water-in-oil systems. The nature of the fatty acid chain—saturated for laurate and unsaturated for oleate—also plays a crucial role in the rheological properties and stability of the final formulation.

For researchers and drug development professionals, a thorough understanding of these differences is essential for rational formulation design. It is recommended to conduct comparative studies using standardized experimental protocols, such as those outlined in this guide, to determine the optimal emulsifier and concentration for a specific application. The interplay of HLB, fatty acid structure, and other formulation components will ultimately govern the performance and stability of the emulsified product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SORBITAN LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rheological Characterization and Quality of Emulsions Based on Fats Produced during the Reaction Catalyzed by Immobilized Lipase from Rhizomucor Miehei [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. Sorbitan Oleate - PCC Group Product Portal [products.pcc.eu]
- 8. Rheological properties of three component creams containing sorbitan monoesters as surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sorbitan Laurate and Sorbitan Oleate as Emulsifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209128#comparative-analysis-of-sorbitan-laurate-and-sorbitan-oleate-as-emulsifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com